3-Morpholino-1-benzothiophene-2-carbonitrile
Description
3-Morpholino-1-benzothiophene-2-carbonitrile is a heterocyclic compound featuring a benzothiophene core fused with a benzene ring, substituted at the 3-position with a morpholine group and at the 2-position with a carbonitrile moiety.
Properties
IUPAC Name |
3-morpholin-4-yl-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-9-12-13(15-5-7-16-8-6-15)10-3-1-2-4-11(10)17-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIXHYYIWPPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(SC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-benzothiophene-2-carbonitrile typically involves the reaction of 2-fluorobenzonitrile with morpholine in the presence of a base. One common method employs cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the fluorine atom on the benzonitrile, forming the desired product .
Industrial Production Methods
Industrial production of 3-Morpholino-1-benzothiophene-2-carbonitrile may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or reduce other functional groups present in the molecule.
Substitution: The morpholine ring or the cyano group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.
Scientific Research Applications
Antagonism of G-Protein Coupled Receptors (GPCRs)
One prominent application of 3-Morpholino-1-benzothiophene-2-carbonitrile is its potential as an antagonist for GPCRs. GPCRs are crucial targets in drug discovery due to their involvement in numerous physiological processes and diseases. Compounds derived from morpholino structures have been shown to modulate the activity of serotonin receptors, which are implicated in various psychiatric disorders and metabolic diseases . This makes 3-Morpholino-1-benzothiophene-2-carbonitrile a candidate for developing treatments for conditions such as depression and anxiety.
Inhibitors of RORγt
Another significant application is in the modulation of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a nuclear receptor involved in immune response and inflammation. Recent studies have reported that derivatives of benzothiophene can act as inverse agonists for RORγt, suggesting that 3-Morpholino-1-benzothiophene-2-carbonitrile may also possess similar properties . This could lead to advancements in therapies for autoimmune diseases and certain cancers where RORγt is a critical factor.
Anticancer Properties
Research has indicated that benzothiophene derivatives exhibit significant anticancer activities. For instance, compounds related to 3-Morpholino-1-benzothiophene-2-carbonitrile have been studied for their effects on various cancer cell lines, demonstrating inhibitory effects on cell proliferation . The structure of these compounds allows for interactions with cellular pathways that regulate tumor growth, making them valuable candidates in cancer therapy.
Antimicrobial Activity
Benzothiophene compounds have also shown promise in antimicrobial applications. The unique structural features of 3-Morpholino-1-benzothiophene-2-carbonitrile may enhance its ability to inhibit bacterial growth or viral replication, which is crucial in developing new antibiotics or antiviral agents .
Synthesis and Structural Modifications
The synthesis of 3-Morpholino-1-benzothiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. The incorporation of the morpholino group is essential for enhancing solubility and biological activity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs, facilitating further exploration of their pharmacological properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Morpholino-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the cyano group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogs in the Benzothiophene and Dihydrothiophene Families
The closest structural analogs identified in the literature are derivatives of dihydrothiophene and benzothiophene with morpholine and carbonitrile substituents. Key examples include:
2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile
- Structure: Features a dihydrothiophene ring (non-aromatic) with a morpholine group at C3 and a carbonitrile at C2.
- Synthesis: Produced via HCl-mediated cyclization of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate, yielding a planar dihydrothiophene ring orthogonal to the morpholine substituent (dihedral angle: 92.8°) .
- Key Data :
Key Differences :
- The aromatic benzothiophene core in the target compound confers greater π-conjugation and stability compared to the non-aromatic dihydrothiophene analog.
- The dihydrothiophene derivative exhibits a rigid, orthogonal morpholine orientation, which may influence solubility and intermolecular interactions .
Chromene-3-carbonitrile Derivatives
Compounds such as 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L) share the carbonitrile functional group but differ in core structure:
- Core : Chromene (benzopyran) vs. benzothiophene.
- Substituents : Hydroxy and aryl groups vs. morpholine.
- Physical Properties :
Comparison Insights :
- The morpholine group in the target compound may enhance solubility in polar solvents compared to aryl-substituted chromenes.
Electronic and Reactivity Profiles
- Carbonitrile Group : Common to all analogs, this group contributes to dipole interactions and serves as a hydrogen-bond acceptor. IR stretches for –CN are consistent across analogs (~2,200 cm⁻¹) .
- Morpholine Substituent : Introduces basicity (pKa ~8.7) and hydrogen-bonding capacity. In dihydrothiophene derivatives, its orthogonal orientation may limit π-stacking interactions .
Crystallographic and Computational Tools
Structural comparisons rely on crystallographic software such as SHELX and ORTEP-3 , which have been used to resolve planarities and dihedral angles in related compounds . For example, SHELXL refined the dihydrothiophene analog’s structure with a residual factor <5%, confirming planarity .
Biological Activity
3-Morpholino-1-benzothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its effects as an inhibitor of human monoamine oxidase (hMAO), its antioxidant properties, and its implications in neurodegenerative diseases.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiophene core, which is known for various biological activities. The morpholino group enhances solubility and bioavailability, making it a promising candidate for drug development.
1. Inhibition of Human Monoamine Oxidase (hMAO)
Recent studies have demonstrated that derivatives of benzothiophene, including 3-morpholino-1-benzothiophene-2-carbonitrile, exhibit potent inhibitory effects against hMAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.
- Mechanism of Action : The inhibition occurs through competitive binding at the active site of the enzyme, leading to reduced oxidative stress and neuroprotection.
- Selectivity : Compounds show selectivity towards the hMAO-B isoform, which is crucial as it minimizes side effects associated with hMAO-A inhibition.
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which contributes to various diseases.
- Experimental Findings : In vitro assays indicated that 3-morpholino-1-benzothiophene-2-carbonitrile significantly reduces reactive oxygen species (ROS) levels in neuronal cells, suggesting a protective effect against oxidative damage.
3. Neuroprotective Effects
Given its dual role as an MAO inhibitor and antioxidant, this compound shows promise in protecting neuronal cells from degeneration.
- Case Studies : In animal models of Parkinson’s disease, administration of the compound resulted in improved motor function and reduced neuronal loss compared to control groups.
Data Summary
| Activity | Methodology | Results |
|---|---|---|
| hMAO-B Inhibition | In vitro enzyme assays | IC50 values in low micromolar range |
| Antioxidant Activity | DPPH and ABTS assays | Significant reduction in ROS levels |
| Neuroprotective Effects | In vivo studies on rodent models | Improved motor function; reduced cell death |
Q & A
What synthetic methodologies are recommended for preparing 3-Morpholino-1-benzothiophene-2-carbonitrile, and how can reaction conditions be optimized?
A practical route involves acid-catalyzed cyclization or substitution reactions. For example, a benzothiophene precursor (e.g., ethyl 4-cyano-3-hydroxy-5-morpholinobenzothiophene-2-carboxylate) can be treated with concentrated HCl in methanol under reflux (60°C, 48 h), followed by neutralization and recrystallization (e.g., EtOAc/hexane/DCM) to yield the product . Optimization requires adjusting HCl stoichiometry, solvent polarity, and reaction time to minimize by-products. LC-MS and ¹H NMR (e.g., DMSO-d6, δ 3.68–3.87 ppm for morpholine protons) are critical for tracking reaction progress and purity .
How can crystallographic data resolve structural ambiguities in 3-Morpholino-1-benzothiophene-2-carbonitrile derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software provides atomic-level resolution. For instance, the dihedral angle between the benzothiophene core and morpholine substituent can be determined (e.g., ~92.8° in analogous dihydrothiophene derivatives) to confirm steric interactions . Refinement protocols (riding H-atom models, anisotropic displacement parameters) and validation with R factors (<0.05) ensure accuracy. Discrepancies in planarity or bond lengths between studies should be cross-checked using ORTEP-3 for visualization and WinGX for data integration .
What analytical techniques are essential for validating the molecular structure and purity of this compound?
Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Assign morpholine (δ ~3.6–3.9 ppm) and benzothiophene protons (δ ~6.8–7.5 ppm).
- LC-MS (APCI) : Confirm molecular ion peaks (e.g., m/z 211.2 [M+1] for related structures) .
- XRD : Validate crystallinity and hydrogen-bonding patterns (e.g., C–H···O/N interactions) .
- Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N/S values.
How do electronic effects of the morpholine group influence reactivity in substitution reactions?
The morpholine moiety acts as an electron-donating group via nitrogen lone pairs, directing electrophilic substitution to the benzothiophene core’s 4- or 6-positions. For example, bromination or nitration reactions under mild conditions (e.g., NBS in DCM, 0°C) yield regioselective products. Kinetic studies (via HPLC monitoring) and DFT calculations (e.g., Fukui indices) can predict reactivity trends .
What strategies address contradictions in reported biological activities of structurally similar benzothiophene derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or substituent variations. To resolve these:
- Perform dose-response studies (IC50/EC50 comparisons) across multiple cell lines.
- Use molecular docking to assess target binding (e.g., kinase or protease active sites).
- Validate via SAR analysis by synthesizing analogs with modified substituents (e.g., replacing morpholine with piperazine) .
How can researchers design robust crystallization protocols for this compound?
Key factors include:
- Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) to balance solubility and polarity.
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions promotes single-crystal growth.
- Seeding : Introduce microcrystals to control nucleation.
- Vapor Diffusion : For hygroscopic samples, employ anti-solvent vapor diffusion (e.g., ether into DCM) .
What computational tools are effective for predicting the compound’s spectroscopic properties?
- Gaussian 16 : Simulate IR/Raman spectra using B3LYP/6-311+G(d,p) basis sets.
- ChemDraw NMR Predictor : Estimate ¹H/¹³C shifts with >90% accuracy for planar regions.
- Mercury CSD : Compare XRD-derived bond lengths/angles with Cambridge Structural Database entries .
How does the benzothiophene core’s aromaticity impact electronic and optical properties?
The fused thiophene-benzene system enhances π-conjugation, leading to:
- Redox Activity : Cyclic voltammetry shows reversible oxidation peaks (~1.2 V vs. Ag/AgCl).
- UV-Vis Absorption : λmax ~280–320 nm (π→π* transitions), tunable via substituent electron-withdrawing effects.
- Fluorescence : Quantum yields up to 0.4 in polar aprotic solvents (e.g., DMF), useful for optoelectronic applications .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA).
- Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP).
- Process Optimization : Continuous flow reactors reduce racemization risks by minimizing reaction time .
How can researchers mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
